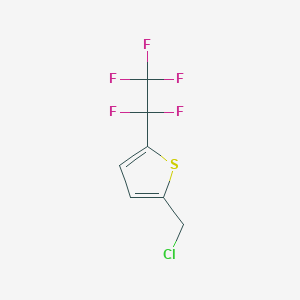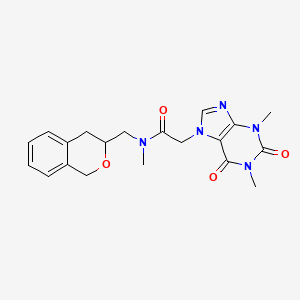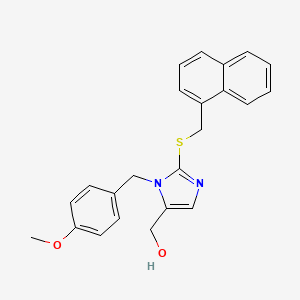![molecular formula C19H23ClN2O B2513626 2-Ethyl-1-(3-(p-Tolyloxy)propyl)-1H-benzo[d]imidazol-hydrochlorid CAS No. 1052076-66-0](/img/structure/B2513626.png)
2-Ethyl-1-(3-(p-Tolyloxy)propyl)-1H-benzo[d]imidazol-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is a specialized compound characterized by its unique structural framework
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a precursor for synthesizing other complex organic molecules. Biology : Studied for its potential as a ligand in bioconjugation. Medicine : Investigated for therapeutic properties, including potential antimicrobial and anticancer activities. Industry : Used in the development of new materials with unique properties such as enhanced conductivity or novel optical features.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process:
Formation of 1H-benzo[d]imidazole core: : This step generally requires the cyclization of o-phenylenediamine with an appropriate carboxylic acid under acidic conditions.
Alkylation: : The introduction of the ethyl group and the propyl chain substituted with p-tolyloxy group. Alkyl halides are commonly used in this step.
Hydrochloride formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, improving its solubility and stability for further use.
Industrial production methods: : Large-scale production may utilize flow chemistry techniques to enhance yield and purity, utilizing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of reactions
Oxidation: : The benzimidazole core can undergo oxidation to introduce various functional groups, enhancing its reactivity.
Reduction: : This compound can also be reduced to modify its physicochemical properties.
Substitution: : The aromatic rings in its structure can undergo electrophilic or nucleophilic substitutions.
Common reagents and conditions: : Reagents like peroxides for oxidation, hydrides for reduction, and halogenating agents for substitutions are used under controlled conditions—typically in inert atmospheres and at moderate temperatures.
Major products: : The transformations lead to derivatives with varied functional groups, opening avenues for developing new materials or bioactive molecules.
Wirkmechanismus
The compound interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. It can modulate enzymatic activities or interact with receptors, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include derivatives of benzimidazole with different substituents. the presence of the ethyl and p-tolyloxypropyl groups in this compound gives it unique steric and electronic properties, influencing its reactivity and interaction with biological targets. Comparing its efficacy and applications can highlight its unique advantages in specific contexts.
Eigenschaften
IUPAC Name |
2-ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-19-20-17-7-4-5-8-18(17)21(19)13-6-14-22-16-11-9-15(2)10-12-16;/h4-5,7-12H,3,6,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTWHYZPOUOLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)

![2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester](/img/structure/B2513548.png)


![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2513556.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2513563.png)


